molecular formula C9H14N2OS B494230 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one CAS No. 66698-63-3

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B494230
CAS No.: 66698-63-3
M. Wt: 198.29g/mol
InChI Key: IZCZBCKGRGGHQW-UHFFFAOYSA-N
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Description

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group at the 6-position and a methylsulfanyl group at the 2-position.

Scientific Research Applications

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-dichloropyrimidine with tert-butylamine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the substitution of chlorine atoms with the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyrimidine derivatives.

    Reduction: Dihydropyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-methylthio-4,6-dichloropyrimidine: A precursor used in the synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one.

    6-tert-butyl-2-chloropyrimidin-4-one: A structurally similar compound with a chlorine atom instead of a methylsulfanyl group.

Uniqueness

This compound is unique due to the combination of its tert-butyl and methylsulfanyl substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, lipophilicity, and potential for diverse applications in research and industry .

Properties

IUPAC Name

4-tert-butyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)6-5-7(12)11-8(10-6)13-4/h5H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCZBCKGRGGHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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